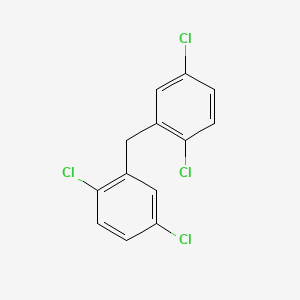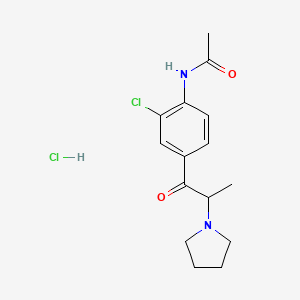
Benzenesulfonic acid, 4-(benzoylamino)-2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonic acid, 4-(benzoylamino)-2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, monosodium salt is a complex organic compound It is characterized by its sulfonic acid group attached to a benzene ring, which is further substituted with a benzoylamino group and an azo linkage to a pyrazole derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-(benzoylamino)-2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, monosodium salt typically involves multiple steps:
Formation of the pyrazole derivative: This step involves the reaction of 2-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring.
Azo coupling: The pyrazole derivative is then diazotized and coupled with 4-aminobenzenesulfonic acid to form the azo linkage.
Benzoylation: The final step involves the benzoylation of the amino group on the benzene ring using benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated control of reaction conditions, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the azo linkage.
Reduction: The azo group can be reduced to form the corresponding amine derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, such as sulfonation or desulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Reagents like sulfuric acid or chlorosulfonic acid are employed for sulfonation reactions.
Major Products
Oxidation: Products may include sulfone derivatives and oxidized pyrazole rings.
Reduction: Major products are the corresponding amines.
Substitution: Products depend on the specific substitution reaction but may include various sulfonated or desulfonated derivatives.
科学的研究の応用
Benzenesulfonic acid, 4-(benzoylamino)-2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, monosodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential as a biological stain or dye due to its azo linkage.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The azo linkage and the sulfonic acid group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups attached to benzene rings.
Azo compounds: Other compounds with azo linkages, such as azobenzene.
Pyrazole derivatives: Compounds containing the pyrazole ring structure.
Uniqueness
Benzenesulfonic acid, 4-(benzoylamino)-2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, monosodium salt is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications across multiple scientific disciplines.
特性
CAS番号 |
77847-15-5 |
|---|---|
分子式 |
C23H17ClN5NaO5S |
分子量 |
533.9 g/mol |
IUPAC名 |
sodium;4-benzamido-2-[[1-(2-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C23H18ClN5O5S.Na/c1-14-21(23(31)29(28-14)19-10-6-5-9-17(19)24)27-26-18-13-16(11-12-20(18)35(32,33)34)25-22(30)15-7-3-2-4-8-15;/h2-13,21H,1H3,(H,25,30)(H,32,33,34);/q;+1/p-1 |
InChIキー |
RVMZGOLDNFWOQS-UHFFFAOYSA-M |
正規SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)S(=O)(=O)[O-])C4=CC=CC=C4Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


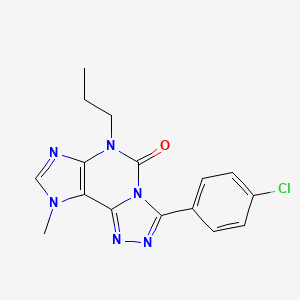
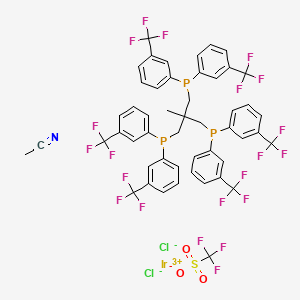
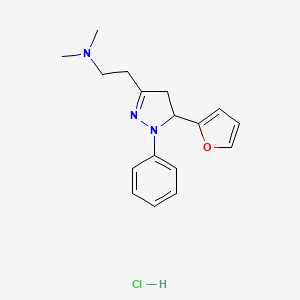


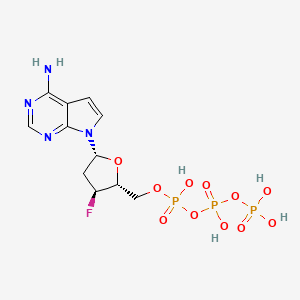
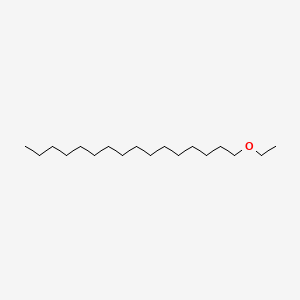
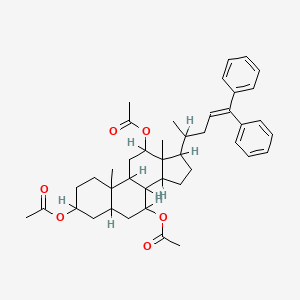
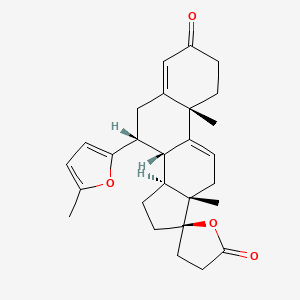

![methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide](/img/structure/B12787650.png)
